molecular formula C13H24N4O6 B3415395 Azido-PEG4-oxazolidin-2-one CAS No. 1919045-03-6

Azido-PEG4-oxazolidin-2-one

Cat. No.: B3415395
CAS No.: 1919045-03-6
M. Wt: 332.35 g/mol
InChI Key: LQVWHKLBYQKZEO-UHFFFAOYSA-N
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Description

Azido-PEG4-oxazolidin-2-one is a bifunctional crosslinker that contains both an azide group and an oxazolidin group. The azide group enables Click Chemistry, while the oxazolidin-2-one group serves as an efficient ligand for the copper-catalyzed N-arylation of pyrrole, imidazole, and indole. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the formation of the oxazolidin-2-one ring through cyclization reactions .

Industrial Production Methods

Industrial production of Azido-PEG4-oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG4-oxazolidin-2-one undergoes various chemical reactions, including:

    Click Chemistry: The azide group participates in Click Chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction

    N-Arylation: The oxazolidin-2-one group acts as a ligand in copper-catalyzed N-arylation reactions with pyrrole, imidazole, and indole

Common Reagents and Conditions

    Click Chemistry: Common reagents include copper(I) catalysts and alkyne substrates. .

    N-Arylation: Reagents include copper(I) salts, aryl halides, and bases. .

Major Products

    Click Chemistry: The major product is a triazole ring formed through the cycloaddition of the azide and alkyne groups

    N-Arylation: The major products are N-arylated derivatives of pyrrole, imidazole, and indole

Scientific Research Applications

Azido-PEG4-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a bifunctional crosslinker in Click Chemistry and N-arylation reactions

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags

    Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents

    Industry: Applied in the synthesis of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of Azido-PEG4-oxazolidin-2-one involves its bifunctional nature:

    Azide Group: Participates in Click Chemistry reactions, forming stable triazole linkages

    Oxazolidin-2-one Group: Acts as a ligand in copper-catalyzed N-arylation reactions, facilitating the formation of N-arylated products

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG3-oxazolidin-2-one: Similar structure but with a shorter PEG spacer.

    Azido-PEG5-oxazolidin-2-one: Similar structure but with a longer PEG spacer.

    Azido-PEG4-carbamate: Contains a carbamate group instead of an oxazolidin-2-one ring

Uniqueness

Azido-PEG4-oxazolidin-2-one is unique due to its optimal PEG spacer length, which balances solubility and reactivity. The combination of the azide group and the oxazolidin-2-one ring makes it a versatile crosslinker for various chemical and biological applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O6/c14-16-15-1-4-19-7-9-21-11-12-22-10-8-20-5-2-17-3-6-23-13(17)18/h1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVWHKLBYQKZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401181528
Record name 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1919045-03-6
Record name 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1919045-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401181528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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